molecular formula C24H25N3O5S B2406576 (E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 444185-08-4

(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2406576
CAS RN: 444185-08-4
M. Wt: 467.54
InChI Key: YJNKVRZHYMDOQI-BJMVGYQFSA-N
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Description

(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C24H25N3O5S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, an alpha,beta-unsaturated reactive molecule, is industrially synthesized for producing polyacrylamide. Polyacrylamide is widely used in various applications such as soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis. Given the widespread use and potential exposure to acrylamide, extensive research has been conducted to understand its effects in cells, tissues, animals, and humans. A notable aspect of acrylamide is its presence in foods, formed during processing under conditions that induce Maillard browning. Understanding the chemistry, biochemistry, formation mechanisms, metabolism, and toxicology of acrylamide is crucial for assessing its role in human health and developing improved food processes to reduce acrylamide content in diets (Friedman, 2003).

Acrylamide in Food Processing

The discovery of acrylamide in heat-treated carbohydrate-rich foods led to intensive research into its occurrence, chemistry, formation mechanisms, and potential health risks. Acrylamide formation in food is closely linked to the Maillard reaction and involves precursors like asparagine. Mitigating acrylamide formation in foods, particularly in potatoes, biscuits, cereals, and coffee, is a major focus. Various strategies, including reducing precursor levels and optimizing processing conditions, are under investigation to lower acrylamide levels while maintaining food quality and safety (Taeymans et al., 2004).

Applications in Microgel Technology

Acrylamide-based microgels, particularly poly(N-isopropylacrylamide-co-acrylamide) microgels, have garnered attention due to their responsive behavior and chemical stability. These microgels can undergo reversible swelling/deswelling in response to environmental changes like temperature, pH, and ionic strength. This property positions them as promising candidates in nanotechnology, drug delivery, sensing, and catalysis. The review discusses recent advancements, potential applications, and future perspectives in this field, highlighting the significance of acrylamide-based microgels in various technological applications (Begum et al., 2019).

properties

IUPAC Name

(E)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-29-17-8-6-16(7-9-17)27-24(18-13-33-14-19(18)26-27)25-22(28)10-5-15-11-20(30-2)23(32-4)21(12-15)31-3/h5-12H,13-14H2,1-4H3,(H,25,28)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKVRZHYMDOQI-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

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